

Application of N-alkylated Indoles in Pharmaceutical Development: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-(1*H*-indol-3-ylmethyl)cyclohexanamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indoles represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their investigation and development as therapeutic agents for a multitude of diseases. The indole core, a bicyclic aromatic heterocycle, is a common motif in numerous natural products and FDA-approved drugs.[1][2] The strategic introduction of alkyl substituents on the indole nitrogen (N1 position) can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological profile, including target affinity and selectivity. This document provides a detailed overview of the applications of N-alkylated indoles in pharmaceutical development, including their synthesis, biological activities, and mechanisms of action, supplemented with experimental protocols and quantitative data.

I. Therapeutic Applications and Biological Activities

N-alkylated indoles have emerged as promising candidates in various therapeutic areas, including oncology, virology, neurology, and infectious diseases. Their diverse biological activities are attributed to their ability to interact with a wide range of biological targets.

Anticancer Activity

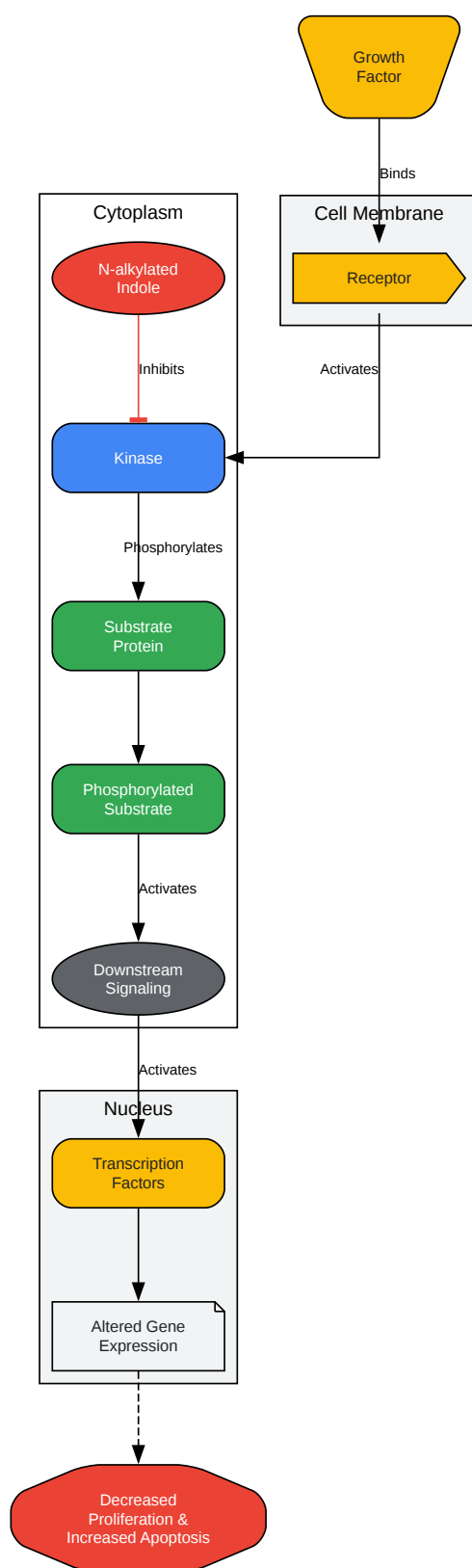
N-alkylated indoles exhibit potent anticancer properties through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the disruption of microtubule dynamics.

Several N-alkylated indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.^{[3][4][5][6]} Key kinase targets include:

- **PIM Kinases:** N-alkylated indoles have shown inhibitory activity against PIM-1, -2, and -3 kinases, which are involved in cell survival and proliferation.^[4]
- **Cyclin-Dependent Kinases (CDKs):** By targeting CDKs, such as CDK2, N-alkylated indoles can induce cell cycle arrest and apoptosis in cancer cells.
- **Tyrosine Kinases (TKs):** Inhibition of receptor and non-receptor tyrosine kinases by these compounds can block signaling pathways that drive tumor growth and angiogenesis.
- **PI3K/Akt Pathway:** N-alkylated indoles can modulate the PI3K/Akt signaling pathway, a central node in cell growth, metabolism, and survival.^[3]

Signaling Pathway: N-alkylated Indole as a Kinase Inhibitor

The following diagram illustrates the general mechanism of an N-alkylated indole derivative inhibiting a protein kinase, leading to the downstream suppression of cancer cell proliferation and survival.



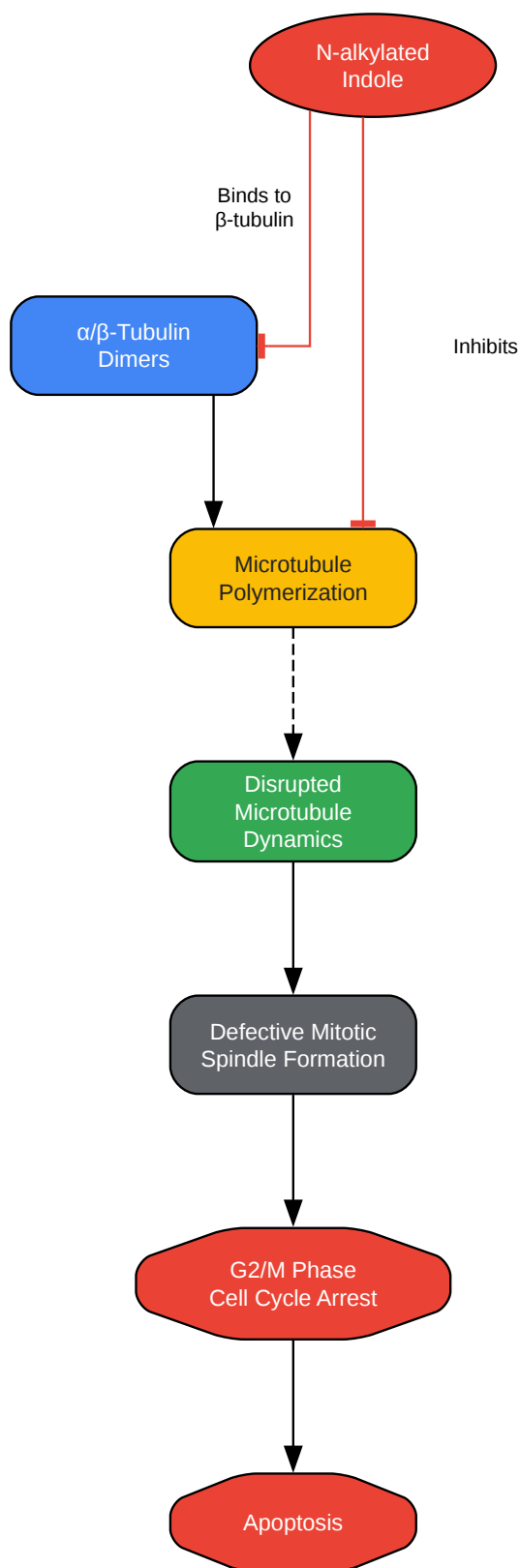
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Caption: N-alkylated indole inhibits kinase activity, disrupting downstream signaling and reducing cancer cell proliferation.

Certain N-alkylated indoles act as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.^{[6][7][8][9][10][11][12]} By binding to the colchicine-binding site on β -tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.^{[8][13]}

Signaling Pathway: N-alkylated Indole as a Tubulin Polymerization Inhibitor

This diagram depicts how N-alkylated indoles interfere with microtubule formation, leading to cell cycle arrest and apoptosis.



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Caption: N-alkylated indoles inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of N-alkylated Indole Derivatives

Compound Class	Target	Cancer Cell Line	IC50 (μM)	Reference
Indole-Chalcone	Tubulin	MDA-MB-231 (Breast)	13-19	[14]
Indole-Chalcone	Tubulin	MCF-7 (Breast)	13-19	[14]
Benzimidazole-Indole	Tubulin	A549 (Lung)	2.4	[8]
Benzimidazole-Indole	Tubulin	HepG2 (Liver)	3.8	[8]
Benzimidazole-Indole	Tubulin	MCF-7 (Breast)	5.1	[8]
Indole-1,2,4-triazole	Tubulin	HepG2 (Liver)	0.23	[13]
Indole-1,2,4-triazole	Tubulin	HeLa (Cervical)	0.15	[13]
Indole-1,2,4-triazole	Tubulin	MCF-7 (Breast)	0.38	[13]
Indole-1,2,4-triazole	Tubulin	A549 (Lung)	0.30	[13]
Indole-Sulfonamide	Tubulin	MCF-7 (Breast)	0.0045	[8]
N-acyl/alkyl-carbazole	Tubulin	HepG-2 (Liver)	Strong Inhibition	[8]
Indolyl Diketo Acid	Topoisomerase IIα	SMMC-7721 (Liver)	0.56	[14]
Indolyl Diketo Acid	Topoisomerase IIα	HepG2 (Liver)	0.91	[14]
N-propylindole-5-methylisatin	CDK2, Bcl-2	T-47D (Breast)	0.85 (CDK2), 0.46 (Bcl-2)	

2-phenyl-4,5,6,7-tetrahydro-1H-indole	PIM Kinase	MCF-7 (Breast)	1.77	[4]
2-phenyl-4,5,6,7-tetrahydro-1H-indole	PIM Kinase	A549 (Lung)	3.75	[4]

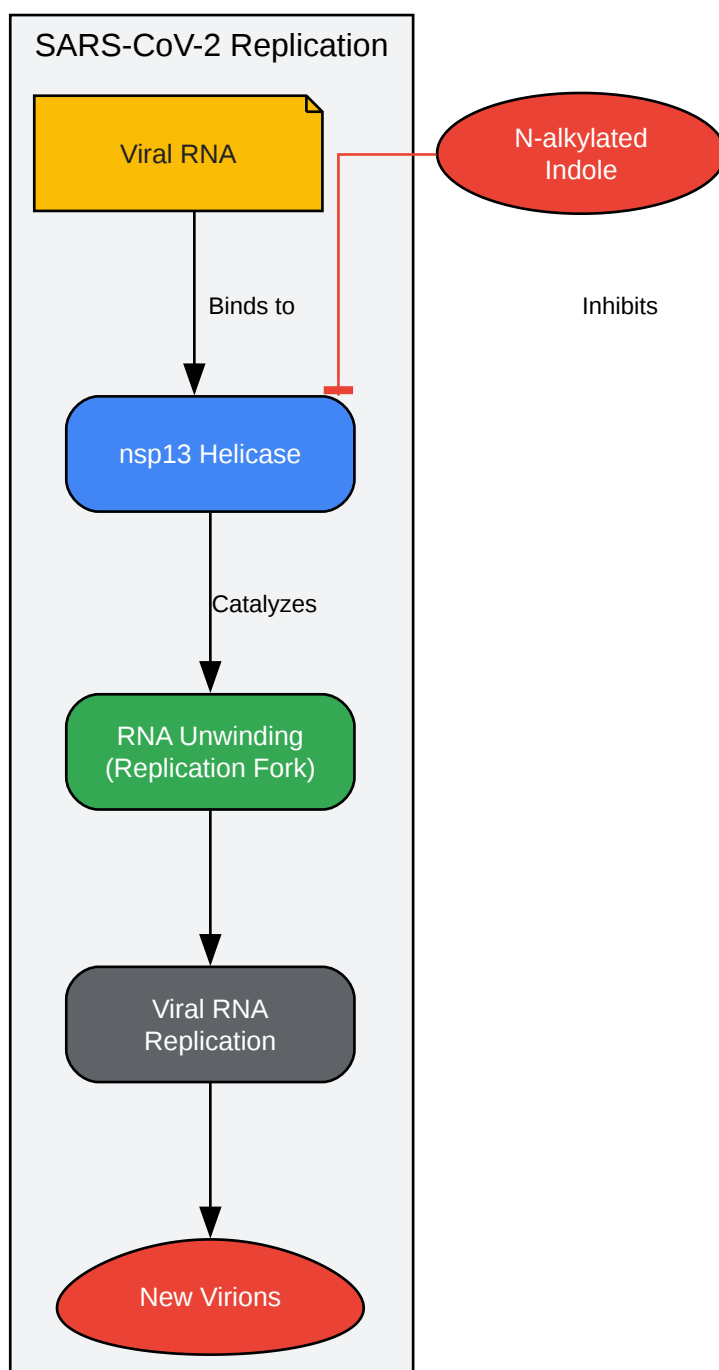
Antiviral Activity

N-alkylated indoles have demonstrated significant potential as antiviral agents, particularly against SARS-CoV-2.

Recent studies have identified N-benzyl indole derivatives as inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) These compounds allosterically block both the ATPase and unwinding activities of nsp13, thereby inhibiting viral replication without significant cytotoxicity.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Signaling Pathway: N-alkylated Indole Inhibition of SARS-CoV-2 Replication

The diagram below illustrates the role of nsp13 helicase in viral replication and how its inhibition by N-alkylated indoles disrupts this process.



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Caption: N-alkylated indoles inhibit the nsp13 helicase, preventing viral RNA unwinding and replication.

Table 2: Antiviral Activity of N-alkylated Indole Derivatives against SARS-CoV-2

Compound Class	Target	Activity	IC50 (μM)	Reference
N-benzyl Indole	nsp13 Unwinding	Inhibition	< 30	[15] [16] [17]
N-benzyl Indole	nsp13 ATPase	Inhibition	< 30	[15] [16] [17]
Indolyl Diketo Acid	nsp13 Unwinding	Inhibition	9.51	[16]
Indolyl Diketo Acid	nsp13 ATPase	Inhibition	26.8	[16]

Antimicrobial Activity

N-alkylated indole derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Table 3: Antimicrobial Activity of N-alkylated Indole Derivatives

Compound Class	Organism	MIC (μg/mL)	Reference
Indole-1,2,4 Triazole Conjugate	Candida tropicalis	2	[18]
Indole-1,2,4 Triazole Conjugate	Candida albicans	2	[18]
Indole-1,2,4 Triazole Conjugate	Gram-negative bacteria	~250	[18]
5-Bromo-indole-3-carboxamide	Staphylococcus aureus	≤ 0.28	[19]
5-Bromo-indole-3-carboxamide	Acinetobacter baumannii	≤ 0.28	[19]
5-Bromo-indole-3-carboxamide	Cryptococcus neoformans	≤ 0.28	[19]

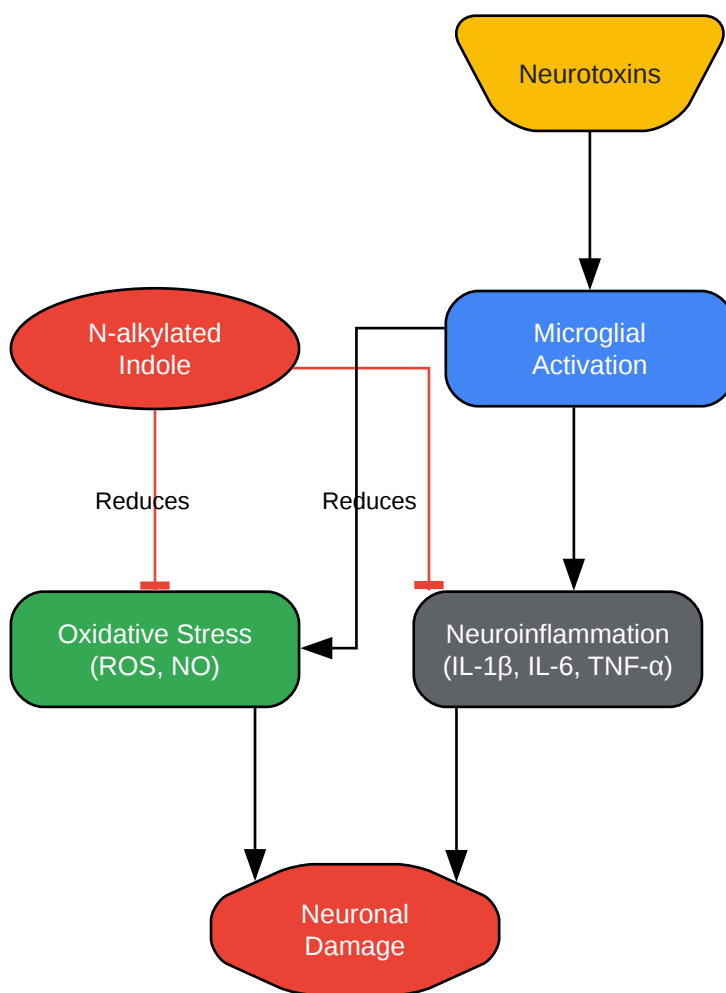
Neuroprotective Activity

N-alkylated indoles have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Their mechanisms of action involve mitigating oxidative stress and neuroinflammation.

In models of Parkinson's disease, N-alkylated indole derivatives have been shown to reduce the production of nitric oxide (NO) and down-regulate inducible nitric oxide synthase (iNOS). They also decrease the levels of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α , and suppress the activation of the NLRP3 inflammasome.^{[2][9]} Furthermore, these compounds can up-regulate antioxidant enzymes like SOD2, NRF2, and NQO1.^[9]

Logical Relationship: Neuroprotective Effects of N-alkylated Indoles

This diagram illustrates the interconnected pathways through which N-alkylated indoles exert their neuroprotective effects.



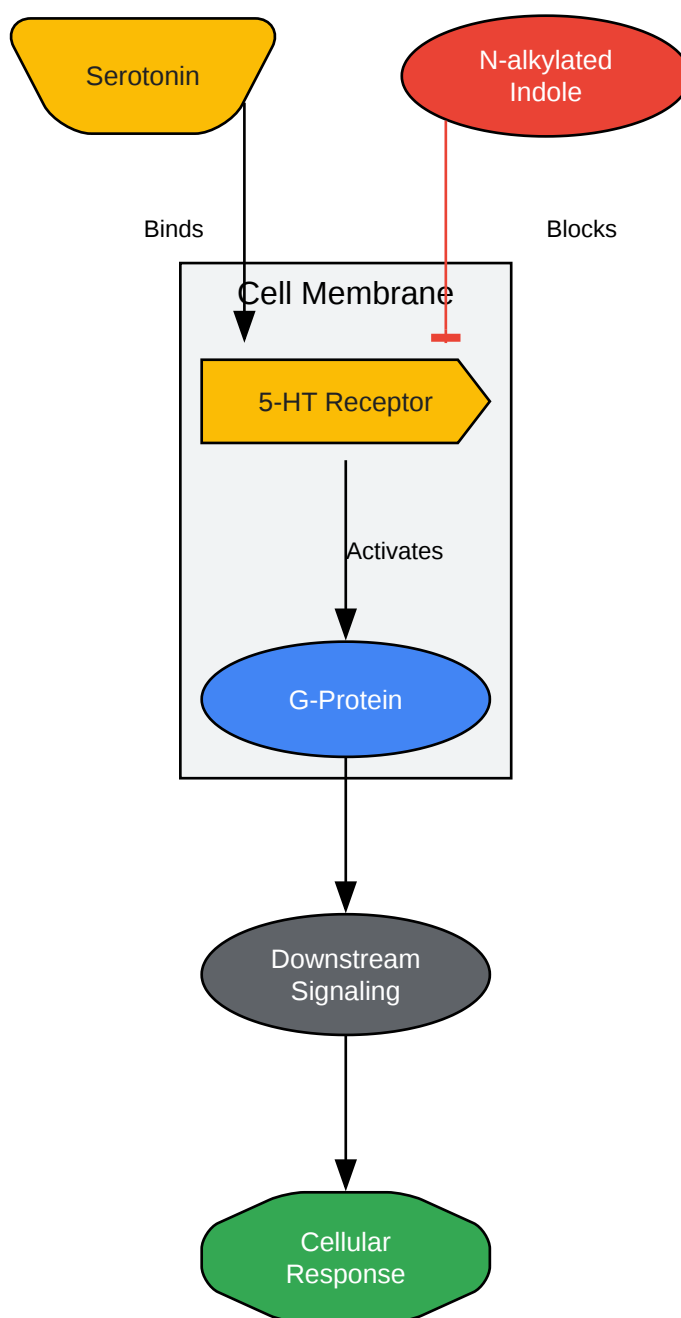
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Caption: N-alkylated indoles protect neurons by reducing oxidative stress and neuroinflammation.

N-alkylated indoles can also act as ligands for serotonin (5-HT) receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders.[12][20][21] For instance, certain N-arylsulfonylindole derivatives are potent antagonists of the 5-HT₆ receptor, a target for cognitive enhancement in Alzheimer's disease.[20]

Signaling Pathway: N-alkylated Indole as a Serotonin Receptor Antagonist

The following diagram shows a simplified representation of a G-protein coupled serotonin receptor and its antagonism by an N-alkylated indole.



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Caption: N-alkylated indole antagonizes the serotonin receptor, modulating downstream signaling pathways.

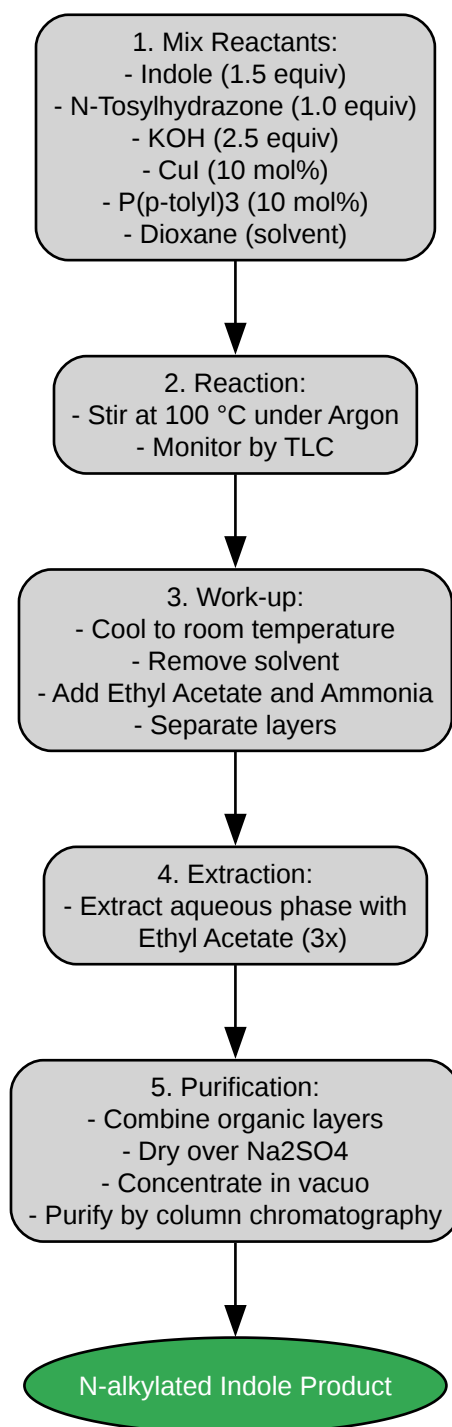
II. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of N-alkylated indoles.

Synthesis of N-alkylated Indoles

This protocol describes a general procedure for the direct N-alkylation of indoles using N-tosylhydrazones as the alkylating agent.

Experimental Workflow



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Caption: Workflow for the copper-catalyzed synthesis of N-alkylated indoles.

Materials:

- Indole derivative
- N-Tosylhydrazone derivative
- Potassium hydroxide (KOH)
- Copper(I) iodide (CuI)
- Tri(p-tolyl)phosphine (P(p-tolyl)₃)
- Anhydrous dioxane
- Ethyl acetate
- Ammonia solution
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Oven-dried glassware
- Argon atmosphere setup

Procedure:

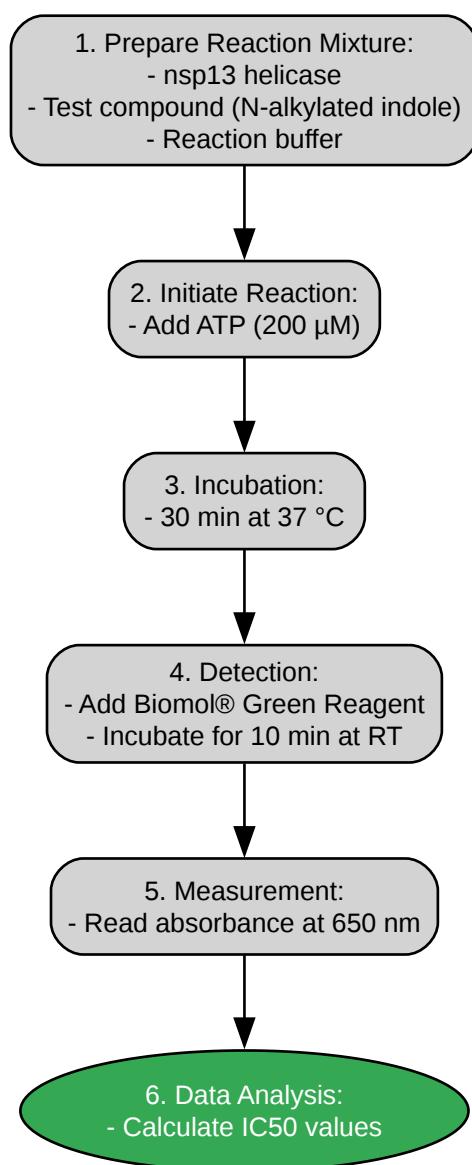
- In an oven-dried reaction tube, combine the indole (0.50 mmol, 1.5 equiv.), N-tosylhydrazone (0.33 mmol, 1.0 equiv.), potassium hydroxide (0.83 mmol, 2.5 equiv.), copper(I) iodide (0.03 mmol, 10 mol%), and tri(p-tolyl)phosphine (0.03 mmol, 10 mol%).
- Add 2 mL of anhydrous dioxane to the reaction mixture.
- Stir the mixture at 100 °C under an argon atmosphere.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- To the residue, add ethyl acetate and ammonia solution, and separate the layers.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole.

Biological Evaluation

This protocol details a method to assess the inhibitory effect of N-alkylated indoles on the ATPase activity of SARS-CoV-2 nsp13 helicase.

Experimental Workflow



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Caption: Workflow for the in vitro SARS-CoV-2 nsp13 ATPase inhibition assay.

Materials:

- Purified recombinant SARS-CoV-2 nsp13 helicase
- N-alkylated indole test compounds
- ATP solution

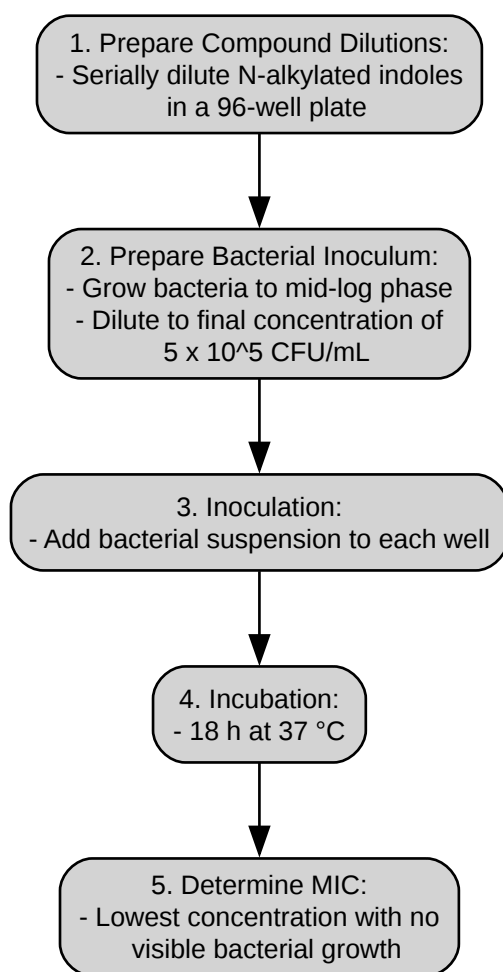
- Biomol® Green Reagent
- Reaction buffer (specific composition depends on enzyme supplier recommendations)
- 96-well microplate
- Plate reader capable of measuring absorbance at 650 nm

Procedure:

- In a 96-well microplate, prepare the reaction mixture containing the nsp13 helicase in the appropriate reaction buffer.
- Add the N-alkylated indole test compounds at various concentrations. Include appropriate controls (e.g., no enzyme, no inhibitor).
- Initiate the reaction by adding ATP to a final concentration of 200 μ M.
- Incubate the plate at 37 °C for 30 minutes.
- Stop the reaction and detect the amount of inorganic phosphate released by adding 50 μ L of Biomol® Green Reagent to each well.
- Incubate at room temperature for 10 minutes, protected from light.
- Measure the absorbance at 650 nm using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration of N-alkylated indoles against bacteria.

Experimental Workflow



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

- N-alkylated indole test compounds
- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- 96-well microplates
- Spectrophotometer
- Incubator

Procedure:

- Perform two-fold serial dilutions of the N-alkylated indole compounds in MHB in a 96-well microplate.
- Prepare a bacterial inoculum by growing the test organism in MHB to the mid-logarithmic phase.
- Dilute the bacterial culture to a final concentration of 5×10^5 colony-forming units (CFU)/mL.
- Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (no compound) and negative (no bacteria) controls.
- Incubate the plates at 37 °C for 18 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Conclusion

N-alkylated indoles are a versatile and highly valuable class of compounds in pharmaceutical development. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for drug discovery programs targeting a wide array of diseases. The information and protocols provided herein serve as a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of N-alkylated indoles. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapies in the future.

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